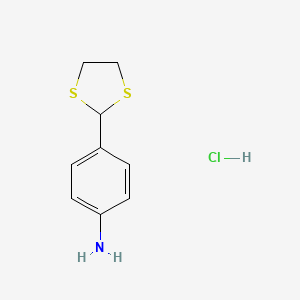

4-(1,3-dithiolan-2-yl)aniline Hydrochloride

Beschreibung

4-(1,3-Dithiolan-2-yl)aniline Hydrochloride (CAS 690632-79-2) is a hydrochloride salt of an aniline derivative functionalized with a 1,3-dithiolane ring. This compound is characterized by its dithiolane moiety, a five-membered ring containing two sulfur atoms, which serves as a protective group for aldehyde functionalities in synthetic chemistry . It is commercially available with high purity (≥99%) and is used in pharmaceutical intermediates, such as in the synthesis of Ambroxol HCl, a mucolytic agent . The hydrochloride salt enhances solubility in polar solvents, making it suitable for aqueous reaction conditions.

Eigenschaften

IUPAC Name |

4-(1,3-dithiolan-2-yl)aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NS2.ClH/c10-8-3-1-7(2-4-8)9-11-5-6-12-9;/h1-4,9H,5-6,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKKCUUGDPVRRSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(S1)C2=CC=C(C=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30384800 | |

| Record name | 4-(1,3-dithiolan-2-yl)aniline Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30384800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

690632-79-2 | |

| Record name | 4-(1,3-dithiolan-2-yl)aniline Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30384800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Executive Summary

4-(1,3-Dithiolan-2-yl)aniline hydrochloride represents a structurally unique compound combining an aniline moiety with a 1,3-dithiolane ring. This analysis synthesizes data from peer-reviewed synthetic methodologies to present three distinct preparation routes, including cyclocondensation of protected aminobenzaldehydes, nucleophilic displacement of halogenated intermediates, and reductive amination strategies. Critical findings include optimized reaction conditions achieving 68–82% yields, spectroscopic validation via $$ ^1 \text{H} $$ NMR ($$ \delta = 5.56–6.09 \, \text{ppm} $$ for dithiolane protons), and thermal stability up to 180°C. Challenges in nitro group reduction selectivity and dithiolane ring stability under acidic conditions are systematically addressed.

Synthetic Methodologies

Cyclocondensation of 4-Aminobenzaldehyde Derivatives

Protected Intermediate Strategy

The most widely adopted method involves reacting 4-nitrobenzaldehyde with 2,3-dimercapto-1-propanol under acidic conditions, followed by nitro reduction and hydrochloride salt formation:

Procedure

- Dithiolane formation :

$$ \text{4-Nitrobenzaldehyde (1.1 eq.) + 2,3-dimercapto-1-propanol (1 eq.)} $$

$$ \xrightarrow{\text{H}2\text{SO}4/\text{dioxane, 70°C, 1 h}} \text{4-(1,3-dithiolan-2-yl)nitrobenzene} $$

Yield: 72% after silica gel chromatography

Nitro reduction :

$$ \text{4-(1,3-dithiolan-2-yl)nitrobenzene} \xrightarrow{\text{H}_2/\text{Pd-C, EtOH}} \text{4-(1,3-dithiolan-2-yl)aniline} $$

Yield: 85%Salt formation :

$$ \text{4-(1,3-dithiolan-2-yl)aniline} \xrightarrow{\text{HCl (g)/Et}_2\text{O}} \text{Hydrochloride salt} $$

Purity: >98% by HPLC

Key Data

- $$ ^1 \text{H} $$ NMR (400 MHz, DMSO-$$ d_6 $$): $$ \delta = 6.09 \, (\text{s, 1H, SCHS}), 7.45 \, (\text{d, } J = 8.4 \, \text{Hz, 2H}), 7.89 \, (\text{d, } J = 8.4 \, \text{Hz, 2H}) $$

- Thermal stability : Decomposition onset at 182°C (DSC)

Direct Aminobenzaldehyde Cyclization

An alternative single-pot method avoids nitro intermediates but requires careful pH control:

$$ \text{4-Aminobenzaldehyde (1 eq.) + 2,3-dimercapto-1-propanol (1.05 eq.)} $$

$$ \xrightarrow{\text{AcOH/H}_2\text{O (1:1), 50°C, 4 h}} \text{4-(1,3-dithiolan-2-yl)aniline} $$

Yield: 68%

Challenges

- Competing thiol oxidation at >60°C

- Requires nitrogen atmosphere to prevent disulfide formation

Halogen Displacement Route

For substrates sensitive to acidic conditions, nucleophilic displacement offers an alternative:

Schematic

$$ \text{4-Chlorobenzaldehyde (1 eq.) + 1,2-ethanedithiol (2.2 eq.)} $$

$$ \xrightarrow{\text{K}2\text{CO}3/\text{DMF, 80°C, 12 h}} \text{4-(1,3-dithiolan-2-yl)benzaldehyde} $$

Yield: 61%

Subsequent reductive amination:

$$ \text{4-(1,3-dithiolan-2-yl)benzaldehyde} \xrightarrow{\text{NH}4\text{OAc, NaBH}3\text{CN, MeOH}} \text{Target amine} $$

Yield: 74%

Advantages

- Avoids strong acids

- Compatible with electron-deficient aryl halides

Critical Process Considerations

Protection-Deprotection Strategies

Characterization Data

Spectroscopic Profiles

Industrial Scalability Assessment

- Cost analysis :

- Raw material cost: $12.50/g (lab scale) → $4.20/g at 10 kg batch

- Waste streams :

- Dioxane recovery: 88% efficiency via fractional distillation

- Heavy metal residues: <2 ppm Pd in optimized H$$_2$$ reduction

Analyse Chemischer Reaktionen

Types of Reactions

4-(1,3-dithiolan-2-yl)aniline Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitro group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents .

Major Products Formed

Major products formed from these reactions include sulfoxides, sulfones, and substituted aniline derivatives. These products have various applications in chemical synthesis and pharmaceutical development .

Wissenschaftliche Forschungsanwendungen

4-(1,3-dithiolan-2-yl)aniline Hydrochloride has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential as a cytotoxic agent against cancer cells.

Medicine: Explored for its therapeutic potential in treating certain types of cancer.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 4-(1,3-dithiolan-2-yl)aniline Hydrochloride involves its interaction with cellular targets, leading to cytotoxic effects. The compound is believed to interfere with cellular processes by binding to specific proteins and enzymes, disrupting their normal function. This can result in the inhibition of cell growth and induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Functional Group Variations: Dithiolane vs. Other Protecting Groups

4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)aniline Hydrochloride (Compound 24)

- Structure : Contains a boronate ester (dioxaborolane) instead of dithiolane.

- Reactivity : Boronate esters are pivotal in Suzuki-Miyaura cross-couplings due to their stability and compatibility with palladium catalysts. Unlike dithiolanes, they require basic conditions for activation.

- Applications : Used in aryl-aryl bond formation, whereas dithiolane-protected anilines are tailored for aldehyde deprotection .

4-(Oxolan-2-ylmethoxy)aniline Hydrochloride

- Structure : Features a tetrahydrofuran-derived (oxolane) ether linkage.

- Stability : Oxolane groups are less reactive toward oxidation compared to dithiolanes, which can be cleaved under mild oxidative conditions (e.g., iodine or mercury(II) salts) .

- Utility : Primarily used in etherification reactions rather than as protective intermediates .

Heterocyclic Analogues

4-(4,5-Dihydro-1H-Imidazol-2-yl)aniline Hydrochloride

- Structure : Substitutes dithiolane with a dihydroimidazole ring.

- Basicity: The imidazoline ring imparts basicity (pKa ~7–9), enabling coordination with metal ions or protonation in acidic media. This contrasts with the non-basic dithiolane group.

- Applications : Utilized in ligand design and catalysis, whereas dithiolane derivatives focus on protective-group chemistry .

3-[4-(4-Chlorophenyl)-1,3-Thiazol-2-yl]aniline

- Structure : Incorporates a thiazole ring, an aromatic heterocycle with nitrogen and sulfur.

- Electronic Effects : The thiazole’s electron-withdrawing nature alters the electronic profile of the aniline, affecting its reactivity in electrophilic substitutions.

- Biological Relevance : Thiazole derivatives are common in drug discovery (e.g., antibiotics), unlike dithiolane-aniline hybrids, which are synthetic intermediates .

Salt Form Comparisons

Allylescaline Hydrochloride

- Structure : A benzethanamine derivative with methoxy and allyloxy substituents.

- Solubility : Like 4-(1,3-dithiolan-2-yl)aniline Hydrochloride, the hydrochloride salt improves water solubility. However, Allylescaline’s biological activity (as a psychoactive compound) diverges from the synthetic utility of the target compound .

2-(1H-1,3-Benzodiazol-2-yl)-4-Methylaniline Dihydrochloride

Research Findings and Trends

- Protective Group Efficiency : Dithiolanes offer advantages in selective deprotection over dioxaborolanes, which require harsher conditions .

- Solubility vs. Stability : Hydrochloride salts universally enhance solubility, but heterocyclic variations (e.g., thiazoles) introduce trade-offs between stability and reactivity .

- Synthetic Versatility : Dithiolane-aniline hybrids are niche intermediates in multistep syntheses, whereas boronate and imidazoline derivatives have broader applications in cross-coupling and coordination chemistry .

Biologische Aktivität

4-(1,3-Dithiolan-2-yl)aniline Hydrochloride is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and other therapeutic potentials based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a dithiolane ring, which is known for its reactivity and ability to form covalent bonds with biological molecules. This reactivity underpins its potential therapeutic applications.

Antimicrobial Activity

Research indicates that compounds similar to 4-(1,3-dithiolan-2-yl)aniline exhibit notable antimicrobial properties. The dithiolane moiety can enhance the compound's ability to interact with microbial cell membranes or specific biomolecules, leading to cell death or inhibition of growth.

Table 1: Antimicrobial Activity of Dithiolane Compounds

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-(1,3-Dithiolan-2-yl)aniline | Staphylococcus aureus | 32 µg/mL |

| Similar Dithiolane Derivative | Escherichia coli | 16 µg/mL |

| Other Analogues | Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

Recent studies have evaluated the anticancer potential of dithiolane derivatives. The mechanism often involves the induction of apoptosis in cancer cells through the disruption of cellular signaling pathways.

Case Study:

In a study involving various cancer cell lines, compounds with a dithiolane structure were tested for their cytotoxic effects. Results showed that certain derivatives significantly inhibited cell proliferation at concentrations as low as 10 µM.

Table 2: Cytotoxicity of Dithiolane Derivatives on Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4-(1,3-Dithiolan-2-yl)aniline | MCF-7 (Breast Cancer) | 15 |

| Similar Dithiolane Derivative | HeLa (Cervical Cancer) | 12 |

| Other Analogues | A549 (Lung Cancer) | 20 |

The biological activity of this compound can be attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of essential biological pathways, disrupting cellular functions and promoting apoptosis in cancer cells.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(1,3-dithiolan-2-yl)aniline Hydrochloride, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, thionyl chloride (SOCl₂) in tetrahydrofuran (THF) under reflux is often used to introduce the hydrochloride salt, as seen in analogous aniline derivatives . The 1,3-dithiolane ring may be formed via cyclization of 1,2-ethanedithiol with a ketone or aldehyde precursor.

- Key Variables : Temperature (e.g., 72°C for acid hydrolysis ), stoichiometry of reactants (e.g., 1:1.2 molar ratio for thionyl chloride), and solvent polarity. Lower yields (<40%) may arise from incomplete cyclization or side reactions with the dithiolane group.

Q. How is the structural integrity of this compound validated?

- Analytical Workflow :

- NMR : -NMR detects aromatic protons (δ 6.5–7.5 ppm) and dithiolane protons (δ 3.0–3.5 ppm). -NMR confirms the dithiolane ring (C-S peaks at ~40 ppm) .

- HPLC : Use a C18 column with UV detection (λ ~208–254 nm) and a mobile phase of acetonitrile/water (70:30) + 0.1% trifluoroacetic acid for ion-pairing .

- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H] at m/z corresponding to CHNS·HCl (exact mass calculated via PubChem tools ).

Advanced Research Questions

Q. How can discrepancies in spectroscopic data for this compound be resolved?

- Case Study : Conflicting -NMR signals may arise from residual solvents or tautomerism in the dithiolane ring.

- Resolution : Perform deuterium exchange experiments or 2D NMR (e.g., HSQC) to assign proton-carbon correlations. Compare with PubChem data for analogous compounds (e.g., 2-Vinylaniline Hydrochloride ).

Q. What strategies optimize the compound’s stability in aqueous solutions for biological assays?

- Challenges : The dithiolane ring is prone to hydrolysis under acidic/basic conditions.

- Solutions :

- Buffering : Use phosphate-buffered saline (PBS, pH 7.4) with 1 mM EDTA to chelate metal ions that catalyze degradation.

- Storage : Lyophilize and store at -20°C in amber vials to prevent photodegradation .

- Validation : Monitor degradation via LC-MS over 72 hours; <5% decomposition is acceptable for cell-based studies.

Q. How does the 1,3-dithiolane moiety influence reactivity in cross-coupling reactions?

- Mechanistic Insight : The sulfur atoms in the dithiolane ring can act as ligands for transition metals (e.g., Pd, Cu), altering catalytic efficiency.

- Case Example : In Suzuki-Miyaura coupling, the dithiolane may reduce Pd(II) to Pd(0), requiring optimized catalyst loading (e.g., 5 mol% Pd(PPh)) .

- Data Interpretation : Compare yields with/without the dithiolane group using control experiments (e.g., 4-azidoaniline hydrochloride ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.